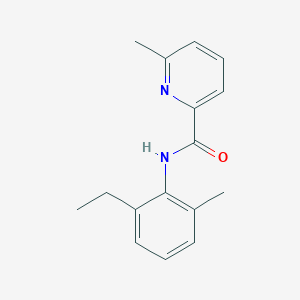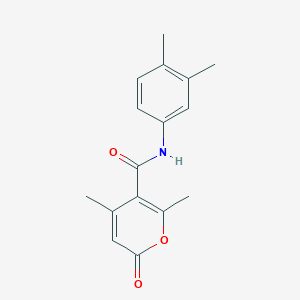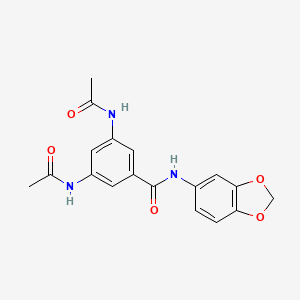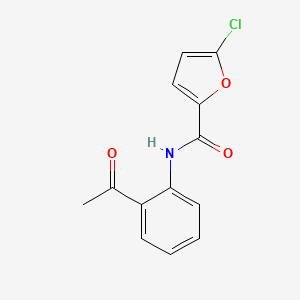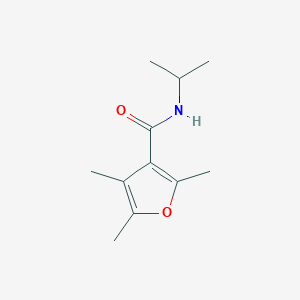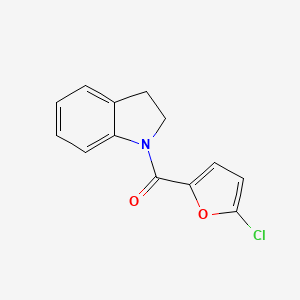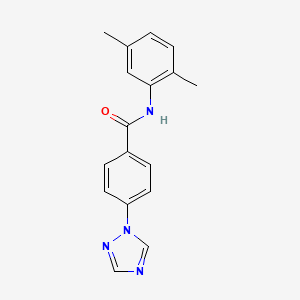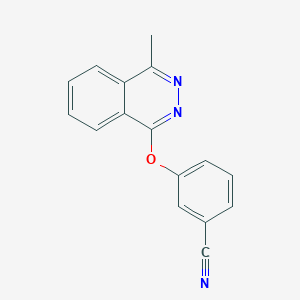
3-(4-Methylphthalazin-1-yl)oxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphthalazin-1-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. MPB is a small molecule with a molecular weight of 273.3 g/mol and a molecular formula of C16H10N2O2.
科学研究应用
3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been used as a building block for the synthesis of novel materials with unique properties such as luminescence and conductivity.
作用机制
The mechanism of action of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and division. Additionally, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Methylphthalazin-1-yl)oxybenzonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of protein kinases. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has also been shown to exhibit antioxidant properties and to protect against oxidative stress. In vivo studies have shown that 3-(4-Methylphthalazin-1-yl)oxybenzonitrile can inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
One advantage of using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to exhibit potent anticancer properties, making it a promising candidate for further research in the field of cancer therapeutics. However, one limitation of using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 3-(4-Methylphthalazin-1-yl)oxybenzonitrile. One area of interest is the development of novel materials using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile as a building block. These materials could have unique properties such as luminescence and conductivity, making them useful in various applications such as electronics and photonics. Another area of interest is the further investigation of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile's potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis method of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile and testing its efficacy in animal models of cancer. Additionally, the mechanism of action of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile could be further elucidated to better understand its anticancer properties.
合成方法
The synthesis of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile involves the reaction of 4-methylphthalic anhydride with 2-hydroxybenzonitrile in the presence of a catalyst such as potassium carbonate. The product is then purified through recrystallization to obtain a pure sample of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile. The yield of the synthesis process is typically around 60-70%.
属性
IUPAC Name |
3-(4-methylphthalazin-1-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-14-7-2-3-8-15(14)16(19-18-11)20-13-6-4-5-12(9-13)10-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKRODRXXYICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphthalazin-1-yl)oxybenzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
